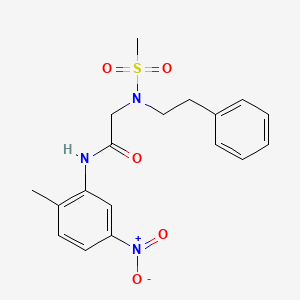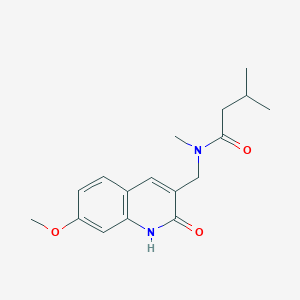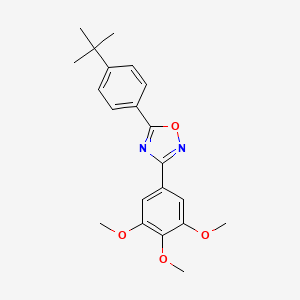
N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as MNSA, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. The compound was first synthesized in the 1970s and has since been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The exact mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide is not fully understood, but it is believed to work by inhibiting the synthesis of folic acid, which is essential for the growth and replication of bacteria, fungi, and cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. Additionally, N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide in lab experiments is its broad-spectrum activity against a variety of microorganisms. Additionally, N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide has low toxicity and is relatively easy to synthesize. However, one limitation of using N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of focus could be the development of new drugs based on the chemical structure of N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide, particularly for the treatment of antibiotic-resistant infections. Additionally, further research could be conducted to better understand the mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide and its potential use in cancer treatment. Finally, research could be conducted to explore the potential environmental applications of N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide, such as its use as a pesticide or herbicide.
Synthesemethoden
The synthesis of N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide involves the reaction of 2-methyl-5-nitroaniline with N-phenethylmethylsulfonamide in the presence of acetic anhydride and a catalyst. The resulting product is then purified through a series of recrystallization steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-8-9-16(21(23)24)12-17(14)19-18(22)13-20(27(2,25)26)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGZTURCSPDBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)







![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)